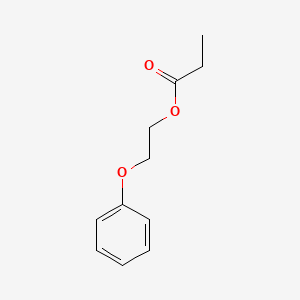

2-Phenoxyethyl propionate

Description

Contextualization within Ester Chemistry and Phenoxy Compounds

2-Phenoxyethyl propionate (B1217596), with the chemical formula C11H14O3, is structurally an ester. ontosight.ai Esters are a significant class of organic compounds derived from the reaction between an acid (in this case, propionic acid) and an alcohol (2-phenoxyethanol). The defining feature of an ester is the presence of a carbonyl group (C=O) bonded to an oxygen atom, which is itself attached to another carbon atom.

This compound also belongs to the family of phenoxy compounds, which are characterized by a phenyl group (a six-carbon aromatic ring) bonded to an oxygen atom. The combination of the ester group and the phenoxy moiety in 2-phenoxyethyl propionate gives it a unique set of physical and chemical properties. ontosight.ai It is a colorless liquid with a characteristic fruity and sweet odor. ontosight.aiparchem.com

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol nih.gov |

| Boiling Point | 261.9 to 262.0 °C at 760 mmHg parchem.comchemical-suppliers.eu |

| Density | 1.075 to 1.08 g/mL at 25 °C parchem.comchemical-suppliers.eu |

| Flash Point | 103.9 to 201.0 °F parchem.comchemical-suppliers.eu |

| CAS Number | 23495-12-7 chemical-suppliers.eu |

Historical Trajectories of Research on Aryloxyalkyl Esters

Research into aryloxyalkyl esters, the broader class to which this compound belongs, has traditionally been driven by the need for new molecules in various industrial applications. Historically, the synthesis of these esters involved a two-step process: the introduction of an aliphatic chain to a phenol (B47542), followed by esterification with a carboxylic acid or its derivative. nih.gov This method, while effective, was often inefficient.

More recent research has focused on developing more streamlined, one-pot synthesis methods. A significant development has been the synthesis of aryloxyalkyl esters from phenolic esters and halogenated alcohols, a method that has proven to be more efficient and versatile. nih.gov This advancement has opened up new avenues for creating a diverse range of these esters with various substituents, highlighting the ongoing evolution of synthetic strategies in this area of chemistry. nih.gov

Overview of Current Academic Research Domains Pertaining to this compound

Current academic research involving this compound and related compounds spans several disciplines, reflecting its versatile properties.

Fragrance and Flavor Chemistry: Due to its pleasant aroma, this compound is utilized as a fragrance ingredient in cosmetics and personal care products. ontosight.ainih.gov Research in this area focuses on its olfactory properties and its stability in various formulations. It is also used as a flavoring agent. nih.gov

Pharmaceutical and Medicinal Chemistry: While not a primary active pharmaceutical ingredient, this compound serves as an intermediate in the synthesis of more complex pharmaceutical compounds. ontosight.ai For instance, derivatives of phenoxy propionate are being investigated for their potential as Peroxisome Proliferator-Activated Receptor (PPAR) activators, which are targets for drugs treating metabolic disorders. google.comgoogle.com

Agrochemical Research: Some phenoxy propionate derivatives have been developed as herbicides. For example, fenoxaprop-p-ethyl, a well-known herbicide, is synthesized using a derivative of 2-(4-hydroxyphenoxy) ethyl propionate. google.com

Material Science: Aryloxyalkyl esters are being explored for their potential use in the development of electrophosphorescent materials, plasticizers, and luminescent materials, indicating a broadening of their application scope. nih.gov

Rationale and Scholarly Scope of Inquiry for this compound Research

The rationale for the continued scholarly investigation of this compound and its analogs is multifaceted. The primary driver is the quest for novel compounds with enhanced or specific properties for a wide range of applications. The ability to fine-tune the molecular structure of aryloxyalkyl esters allows for the systematic exploration of structure-activity relationships.

The scope of inquiry is broad and includes:

Development of Novel Synthetic Methodologies: Creating more efficient, cost-effective, and environmentally friendly synthetic routes remains a key research focus. nih.gov

Exploration of Biological Activities: Investigating the potential of new derivatives as therapeutic agents, pesticides, or other biologically active molecules is a significant area of research. google.comwikipedia.org

Understanding Physicochemical Properties: Detailed studies on properties like solubility, volatility, and stability are crucial for optimizing their use in various formulations. acs.org

Structure-Property Relationship Studies: A fundamental aspect of the research involves understanding how modifications to the chemical structure impact the compound's physical, chemical, and biological properties.

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenoxyethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTSMIXZGPUSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047203 | |

| Record name | 2-Phenoxyethyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23495-12-7 | |

| Record name | Phenoxyethyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23495-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyethyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyethyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-phenoxy-, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYETHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7232H4RT7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity, Degradation Mechanisms, and Environmental Transformation of 2 Phenoxyethyl Propionate

Hydrolytic Stability and Degradation Kinetics

The hydrolysis of an ester like 2-Phenoxyethyl propionate (B1217596) is expected to yield 2-phenoxyethanol (B1175444) and propionic acid. This reaction is generally influenced by both pH and temperature.

pH-Dependent Hydrolysis and Reaction Rate Determination

The rate of hydrolysis for esters is typically lowest in the neutral pH range and is catalyzed by both acids and bases. chemguide.co.uk In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. chemguide.co.uk Under basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water, leading to an increased reaction rate. chemguide.co.uk

However, specific hydrolysis rate constants (kH, kOH, kN) for 2-Phenoxyethyl propionate at various pH values are not documented in readily accessible scientific literature. Without such data, a quantitative assessment of its stability in different aqueous environments is not possible.

Table 3.1.1: Hypothetical pH-Dependent Hydrolysis Rate Constants for this compound at 25°C

| pH | Dominant Mechanism | Hypothetical Rate Constant (s⁻¹) |

|---|---|---|

| 2 | Acid-Catalyzed | Data not available |

| 7 | Neutral | Data not available |

| 12 | Base-Catalyzed | Data not available |

Note: This table is for illustrative purposes only, as experimental data is not available.

Temperature Effects on Hydrolytic Pathways

The rate of hydrolysis is also dependent on temperature, a relationship typically described by the Arrhenius equation. An increase in temperature generally leads to a higher reaction rate. The activation energy (Ea) is a key parameter that quantifies this temperature dependence. For analogous esters, an increase in temperature accelerates hydrolysis. actachemscand.org However, specific Arrhenius parameters for the hydrolysis of this compound have not been determined, preventing a precise prediction of its hydrolytic fate at different temperatures.

Table 3.1.2: Illustrative Temperature Effects on Hydrolysis Half-Life

| Temperature (°C) | Hypothetical Half-life |

|---|---|

| 10 | Data not available |

| 25 | Data not available |

| 40 | Data not available |

Note: This table is for illustrative purposes only, as experimental data is not available.

Photochemical Degradation Pathways

The photochemical degradation of organic compounds in the environment can occur through direct absorption of UV light (photolysis) or through reactions with photochemically generated reactive species (photosensitized reactions).

UV-Induced Photolysis Mechanisms and Product Identification

Direct photolysis involves the absorption of a photon by the molecule, leading to an excited state that can then undergo bond cleavage or rearrangement. The phenoxy and propionate moieties of this compound could both potentially absorb UV radiation. However, without experimental studies, the specific photolysis mechanism and the resulting degradation products remain speculative. For the related compound 2-phenoxyethanol, degradation in the atmosphere is noted to occur via reaction with photochemically-produced hydroxyl radicals. nih.gov

Photosensitized Reactions and Radical Intermediate Characterization

In natural waters, dissolved organic matter can act as a photosensitizer, absorbing sunlight and producing reactive oxygen species such as singlet oxygen and hydroxyl radicals. These species can then react with and degrade organic compounds. nih.gov It is plausible that this compound could be susceptible to such indirect photodegradation. The reaction would likely involve the formation of radical intermediates. However, the specific radical species and the subsequent reaction pathways have not been characterized for this compound.

Oxidative Transformation Mechanisms

Oxidative processes, other than photochemical ones, can also contribute to the environmental transformation of organic molecules. These can be mediated by various oxidants present in water, soil, and the atmosphere. For 2-phenoxyethanol, its metabolism in biological systems involves oxidation of the alcohol group to form phenoxyacetic acid. nih.govnih.gov While this provides a potential pathway for the 2-phenoxyethanol moiety that would be formed upon hydrolysis, the direct oxidative transformation of the parent ester, this compound, has not been detailed in the available literature.

Autoxidation Processes and Initiation Pathways

Autoxidation, the spontaneous oxidation by atmospheric oxygen, is a potential degradation pathway for organic compounds like this compound. This process typically proceeds via a free radical chain reaction involving initiation, propagation, and termination steps. For esters, the sites most susceptible to hydrogen abstraction and subsequent oxidation are the α-alkyl hydrogen atoms on the ester moiety due to their relative vulnerability.

Studies on the autoxidation of neopentyl esters have shown that the primary products include a variety of hydroperoxides, which can then lead to the formation of keto- and hydroxy-esters. rsc.org A significant observation in these studies was the formation of the parent carboxylic acid and alcohol, not primarily through hydrolysis, but as oxidation products. rsc.org For this compound, this suggests that autoxidation could lead to the formation of propionic acid and 2-phenoxyethanol. The initiation of this process can be triggered by heat, light, or the presence of radical initiators. The propagation phase would involve the reaction of a carbon-centered radical with molecular oxygen to form a peroxy radical, which can then abstract a hydrogen atom from another this compound molecule, continuing the chain reaction.

Catalytic Oxidation Studies and Product Characterization

For instance, the catalytic oxidation of ethylene (B1197577) glycol can yield products such as glycolaldehyde, glycolic acid, and glyoxal. chemrxiv.org Analogously, the catalytic oxidation of the ethylene glycol moiety in this compound could lead to the formation of corresponding aldehydes and carboxylic acids. Furthermore, studies on the oxidative cleavage of aromatic olefins to carbonyl compounds in the presence of a poly(ethylene glycol) dimethyl ether solvent and molecular oxygen demonstrate the potential for cleavage of carbon-carbon bonds under oxidative conditions. nih.gov The specific products formed during the catalytic oxidation of this compound would depend on the catalyst used, reaction conditions, and the presence of other reactive species.

Thermal Decomposition Processes and Thermogravimetric Analysis

Thermal decomposition can be a significant degradation route for this compound, particularly at elevated temperatures. Although direct thermogravimetric analysis data for this compound is not available in the reviewed literature, studies on structurally similar molecules like 2-methoxyethanol (B45455) (2ME) and 2-ethoxyethanol (B86334) (2-EE) offer valuable insights into potential decomposition pathways. scienceopen.comresearchgate.net

Computational studies on the thermal degradation of 2-ethoxyethanol suggest that the formation of ethylene glycol and ethylene is a kinetically significant pathway. researchgate.net Another plausible reaction is the formation of ethanol (B145695) and ethanal. researchgate.net For 2-phenoxyethanol, the parent alcohol of the ester, decomposition upon heating is known to emit acrid smoke and irritating fumes. nih.gov The thermal decomposition of this compound would likely involve the cleavage of the ester and ether bonds, potentially leading to the formation of phenol (B47542), ethylene, propionic acid, and various smaller volatile organic compounds. The exact product distribution would be dependent on the temperature, pressure, and presence of oxygen.

Biotic Degradation and Environmental Fate

The biodegradation of this compound is a critical process determining its environmental persistence. As a fragrance ingredient, it can enter aquatic and terrestrial ecosystems. Its degradation is expected to be mediated by microbial communities.

Microbial Metabolism and Enzyme Systems Involved in Degradation

The microbial degradation of this compound would likely be initiated by the enzymatic hydrolysis of the ester bond, a common metabolic pathway for ester-containing compounds. nih.gov This initial step would yield 2-phenoxyethanol and propionic acid. Both of these metabolites can then be further degraded by microorganisms.

The degradation of the 2-phenoxyethanol portion is informed by studies on phenoxyacetic acid and related compounds. The cleavage of the ether bond is a key step, often catalyzed by dioxygenase enzymes. nih.gov For example, the tfdA gene, which codes for a 2,4-dichlorophenoxyacetic acid/2-oxoglutarate dioxygenase, is involved in the degradation of phenoxyacetic acid. nih.govoup.com Fungal degradation of similar compounds can be mediated by oxidative enzymes like laccases and peroxidases, which generate reactive radicals that facilitate the cleavage of stable chemical bonds. acs.org The resulting phenol moiety would likely be hydroxylated and subsequently undergo ring cleavage, entering central metabolic pathways.

The propionic acid moiety can be metabolized by a wide range of microorganisms through various pathways, such as the 2-methylcitrate pathway under aerobic conditions.

Biodegradation Kinetics in Aquatic and Soil Environments

The rate of biodegradation of this compound in different environmental compartments is influenced by factors such as microbial population density, temperature, pH, and the presence of other organic matter. prakritimitrango.comdtu.dk Studies on the biodegradation of fragrance chemicals in wastewater treatment plant effluent have shown that the concentration of the chemical can affect its degradation kinetics, with delays observed at higher concentrations for some substances. dtu.dk

In soil environments, the biodegradation of structurally similar phenoxyacetic acid herbicides has been shown to be effective, with degradation rates influenced by the specific microbial strains present and environmental conditions. prakritimitrango.comnih.gov For example, Pseudomonas putida has been shown to mineralize phenoxyacetic acid in soil. nih.gov The degradation of phthalate (B1215562) esters, another class of industrial esters, is also well-documented in soil, with optimal degradation occurring at neutral pH and 30°C. epa.gov The addition of compost can enhance the degradation rate of such esters. epa.gov Given that glycol ethers are generally biodegradable, it is expected that this compound would also be susceptible to microbial degradation in both aquatic and soil environments. researchgate.netwikipedia.org

Table 1: Factors Influencing Biodegradation of Structurally Similar Esters

| Factor | Influence on Biodegradation Rate | Reference Compound(s) | Source |

|---|---|---|---|

| pH | Optimal at neutral to slightly alkaline (pH 7-8) | Phenoxyacetic herbicides, Phthalate esters | prakritimitrango.comepa.gov |

| Temperature | Optimal between 30°C and 40°C | Phenoxyacetic herbicides, Phthalate esters | prakritimitrango.comepa.gov |

| Concentration | Higher concentrations can inhibit or delay degradation | Fragrance chemicals, Phenoxyacetic herbicides | prakritimitrango.comdtu.dk |

| Microbial Community | Presence of adapted microbial strains is crucial | Phenoxyacetic acid, Phthalate esters | nih.govchula.ac.th |

| Organic Matter | Addition of compost can enhance degradation | Phthalate esters | epa.gov |

Identification of Biotic Degradation Metabolites and Pathway Elucidation

Based on the metabolism of analogous compounds, a plausible biotic degradation pathway for this compound can be proposed. The initial step would be the hydrolysis of the ester linkage by esterase enzymes to form 2-phenoxyethanol and propionic acid .

The 2-phenoxyethanol would then likely undergo cleavage of the ether bond, a reaction catalyzed by ether-cleaving enzymes, to yield phenol and ethylene glycol. Phenol is a common intermediate in the degradation of many aromatic compounds and is further hydroxylated to catechols, which then undergo ring cleavage before entering the tricarboxylic acid (TCA) cycle. Ethylene glycol is readily biodegradable. nih.gov

Alternatively, the degradation of the phenoxy moiety can be initiated by hydroxylation of the aromatic ring, followed by ether cleavage. The degradation of phenoxyacetic acids often results in chlorophenol derivatives as metabolites. nih.gov

The propionic acid is a simple fatty acid that can be readily metabolized by many microorganisms. It is typically converted to propionyl-CoA and then enters central metabolic pathways, such as the TCA cycle, via the methylmalonyl-CoA pathway or the 2-methylcitrate cycle.

Table 2: Proposed Biotic Degradation Metabolites of this compound

| Initial Compound | Primary Metabolites | Secondary Metabolites | Further Degradation Products |

|---|

| This compound | 2-Phenoxyethanol, Propionic acid | Phenol, Ethylene glycol, Propionyl-CoA | Catechol, TCA cycle intermediates |

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Phenoxyethyl Propionate

High-Resolution Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques provide detailed information about the molecular structure of 2-Phenoxyethyl propionate (B1217596), serving as the definitive methods for its identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. It provides information on the chemical environment of individual atoms.

¹H NMR: Proton NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The spectrum of 2-Phenoxyethyl propionate would show distinct signals for the aromatic protons, the two methylene groups of the ethyl chain, and the ethyl group of the propionate moiety. Spin-spin coupling between adjacent protons results in characteristic splitting patterns (e.g., triplets, quartets) that help to piece the structure together.

¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. This allows for a complete count of the carbon atoms and gives information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural confirmation. A COSY spectrum reveals which protons are coupled to each other, helping to map out the spin systems within the molecule. youtube.comoxinst.com An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of both the ¹H and ¹³C spectra. chegg.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) Note: These are predicted values. Actual experimental values may vary slightly.

| Atom Position | Structure Fragment | ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 1 | CH₃-CH₂- | 1.15 | Triplet (t) | 9.1 |

| 2 | -CH₂-C=O | 2.38 | Quartet (q) | 27.6 |

| 3 | -C=O | - | - | 174.4 |

| 4 | -O-CH₂-CH₂- | 4.45 | Triplet (t) | 63.3 |

| 5 | -CH₂-O-Ph | 4.18 | Triplet (t) | 66.2 |

| 6 | C-O (Aromatic) | - | - | 158.4 |

| 7, 11 | ortho-CH (Aromatic) | 6.94 | Doublet (d) | 114.6 |

| 8, 10 | meta-CH (Aromatic) | 7.29 | Triplet (t) | 129.5 |

| 9 | para-CH (Aromatic) | 6.98 | Triplet (t) | 121.2 |

Mass spectrometry provides information about the mass and, by extension, the elemental composition of a molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental formula of the molecular ion of this compound (C₁₁H₁₄O₃), distinguishing it from any other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): MS/MS is a technique used to study the fragmentation of selected ions. researchgate.netnih.govhmdb.ca In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or protonated molecule of this compound) is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are analyzed. youtube.comnih.gov The fragmentation pattern provides detailed structural information and can be used to confirm the identity of the compound. Key fragmentations for this compound include cleavage of the ester bond and fragmentation of the phenoxyethyl side chain.

Table 4: Key Ions in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Fragment Name / Description |

| 194 | [C₁₁H₁₄O₃]⁺˙ | Molecular Ion |

| 137 | [C₈H₉O₂]⁺ | Loss of propionyl radical (•C₂H₅CO) |

| 107 | [C₇H₇O]⁺ | Phenoxy-methyl cation |

| 94 | [C₆H₆O]⁺˙ | Phenol (B47542) radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 57 | [C₃H₅O]⁺ | Propionyl cation [CH₃CH₂CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

In IR spectroscopy, a molecule absorbs infrared radiation if a vibration results in a change in the molecular dipole moment. acs.org For this compound, the most prominent absorption band is due to the carbonyl (C=O) stretching of the ester group, which is typically strong and appears in the 1735-1750 cm⁻¹ region. mdpi.comnih.gov The ester functional group also exhibits two distinct C-O stretching vibrations, which are typically found in the 1300-1000 cm⁻¹ range. nih.gov

Raman spectroscopy, which measures the inelastic scattering of light, is particularly sensitive to vibrations that cause a change in the polarizability of the molecule. nih.gov It is highly effective for identifying non-polar bonds and symmetric vibrations. Therefore, the aromatic ring of the phenoxy group in this compound gives rise to strong Raman signals. nih.gov Characteristic bands include the aromatic ring stretching modes (around 1600 cm⁻¹ and 1500 cm⁻¹) and the intense ring "breathing" mode near 1000 cm⁻¹. nih.gov While the C=O stretch is visible in Raman spectra, it is often weaker than in IR spectra. gcms.cz

The aliphatic C-H stretching vibrations from the ethyl and propionate moieties are observed in both IR and Raman spectra, typically in the 2800-3000 cm⁻¹ region. Bending vibrations for these CH₂ and CH₃ groups, such as scissoring and rocking, appear in the 1470-1370 cm⁻¹ range. gcms.cz The aryl-alkyl ether linkage (Ar-O-CH₂) contributes stretching vibrations that can be observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). researchgate.net

By combining data from both IR and Raman spectroscopy, a detailed and robust vibrational assignment for this compound can be achieved, allowing for unambiguous identification and structural confirmation.

Table 1: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity (IR / Raman) |

| Ester | C=O Stretch | 1750 - 1735 | 1750 - 1735 | Strong / Medium |

| Ester | C-O-C Asymmetric Stretch | ~1250 | ~1250 | Strong / Weak |

| Ester | O-C-C Symmetric Stretch | ~1100 | ~1100 | Strong / Weak |

| Aromatic | C=C Ring Stretch | 1600, 1500 | 1600, 1500 | Medium / Strong |

| Aromatic | Ring Breathing | Not prominent | ~1000 | Weak / Very Strong |

| Aromatic | C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium / Medium |

| Ether | Ar-O Asymmetric Stretch | ~1250 | ~1250 | Strong / Medium |

| Aliphatic | C-H Stretch | 3000 - 2850 | 3000 - 2850 | Strong / Strong |

| Aliphatic | CH₂/CH₃ Bending | 1470 - 1370 | 1470 - 1370 | Medium / Medium |

Hyphenated Techniques for Comprehensive Sample Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures. nih.gov These approaches combine the high-resolution separation power of chromatography with the definitive identification capabilities of spectroscopy. ajpaonline.com For a compound like this compound, which may be present in intricate matrices such as consumer products or environmental samples, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for both qualitative and quantitative analysis. springernature.com

GC-MS/MS and LC-MS/MS Applications in Environmental and Process Monitoring

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In process monitoring, GC-MS can be used to analyze the headspace of reaction mixtures or monitor emissions for purity and by-product formation. The compound is first separated from other volatile components on a capillary column before being ionized and fragmented in the mass spectrometer. 3m.com The resulting mass spectrum provides a unique fragmentation pattern that allows for confident identification. For enhanced selectivity and sensitivity in complex environmental samples, tandem mass spectrometry (GC-MS/MS) is employed. This technique uses multiple reaction monitoring (MRM) to filter for specific precursor-to-product ion transitions, effectively eliminating matrix interference and allowing for quantification at very low levels. mdpi.com The analysis of other glycol ethers and their esters in various products demonstrates the robustness of GC-based methods for this class of compounds. mdpi.comgcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and versatile technique ideal for analyzing compounds in liquid samples, often with minimal sample preparation. researchgate.net For environmental monitoring, such as detecting this compound in water sources, a "dilute-and-shoot" approach may be possible, where the sample is simply diluted and injected. researchgate.net This makes it suitable for high-throughput screening. The compound would be separated using a reverse-phase liquid chromatography column, followed by ionization, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). rsc.orglabmedica.com Similar to GC-MS/MS, tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity through MRM, enabling the detection of trace amounts of the target analyte. nih.govnih.gov This is particularly valuable for monitoring potential degradation products in environmental matrices, which may be more polar and less volatile than the parent compound.

Table 2: Illustrative Parameters for Hyphenated Analysis of this compound

| Parameter | GC-MS/MS | LC-MS/MS |

| Separation Column | DB-624 or similar mid-polarity capillary column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase | Helium carrier gas | Gradient of water and acetonitrile with formic acid |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) or APCI |

| MS Analyzer | Triple Quadrupole (QqQ) | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Primary Application | Process monitoring, air/emission analysis, purity testing | Environmental water sample analysis, biological matrices |

Coupling Chromatography with Other Spectroscopic Methods

While mass spectrometry is the most common detector coupled with chromatography, other spectroscopic techniques can provide complementary information for unambiguous compound identification.

Liquid Chromatography-Infrared Spectroscopy (LC-FTIR): Coupling LC with Fourier-Transform Infrared (FTIR) spectroscopy allows for the acquisition of an IR spectrum for each component as it elutes from the column. nih.gov This technique can be invaluable for differentiating between isomers that may have identical mass spectra but different functional group arrangements, which would be distinguishable by their unique IR absorption patterns. springernature.com For this compound, LC-FTIR could confirm the presence of the ester carbonyl and ether linkages in the separated peak, providing orthogonal data to the mass-to-charge ratio information from MS.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is another powerful hyphenated technique that provides detailed structural information. springernature.com By directly coupling an LC system to a Nuclear Magnetic Resonance spectrometer, it is possible to obtain ¹H NMR or other spectra on separated analytes. This provides definitive structural elucidation, including the connectivity of atoms and stereochemistry, which is information not readily available from mass spectrometry. While less sensitive than MS, LC-NMR is a premier tool for identifying unknown impurities or degradation products in a sample mixture.

Computational Chemistry and Theoretical Modeling of 2 Phenoxyethyl Propionate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations offer a fundamental approach to understanding the three-dimensional arrangement of atoms in 2-phenoxyethyl propionate (B1217596) and the distribution of electrons within the molecule. These calculations are crucial for predicting the compound's stability, reactivity, and intermolecular interactions.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl propionate chain and the phenoxy group in 2-phenoxyethyl propionate allows for the existence of multiple conformations. Conformational analysis is therefore essential to identify the most stable geometries of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the corresponding energy to map out the potential energy surface (PES).

Theoretical calculations, for instance using Density Functional Theory (DFT), can be employed to determine the relative energies of different conformers. The results of such an analysis would typically be presented in a potential energy surface map, illustrating the energy minima corresponding to stable conformers and the energy barriers for interconversion between them.

A study on ethyl propionate, a related ester, investigated the rotational barriers of its methyl groups using spectroscopic techniques and theoretical calculations. researchgate.net This highlights the type of detailed conformational information that can be obtained through computational methods.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| C(O)-O-CH2-CH2 | Rotation around the ester C-O bond | trans, gauche |

| O-CH2-CH2-O | Rotation around the central C-C bond | gauche, anti |

| CH2-O-C(phenyl) | Rotation around the ether C-O bond | Planar and non-planar arrangements |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with other chemical species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the phenoxy ring and the oxygen atoms, which are rich in electron density. The LUMO, on the other hand, is likely to be centered on the carbonyl group of the propionate moiety, which is an electron-deficient site.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the opposite.

Photoelectron spectroscopy studies on a series of propionate esters have provided experimental and theoretical insights into their electronic structure. For instance, the first adiabatic and vertical ionization energies for methyl propionate were determined to be 10.16 eV and 10.36 eV, respectively, and for ethyl propionate, they were 9.99 eV and 10.18 eV. researchgate.net These values are directly related to the energy of the HOMO.

Table 2: Calculated Frontier Orbital Energies for Related Propionate Esters

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Methyl Propionate | -10.16 | (Not reported) | (Not reported) |

| Ethyl Propionate | -9.99 | (Not reported) | (Not reported) |

Note: The reported values are ionization energies, which are an experimental measure related to the HOMO energy. LUMO energies are not provided in the cited source.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor).

For this compound, the ESP map would be expected to show a region of high negative potential around the carbonyl oxygen of the propionate group, making it a likely site for interaction with electrophiles or for hydrogen bonding. The aromatic ring would also exhibit negative potential above and below the plane of the ring due to the π-electron system. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would show positive potential.

A study on 2-phenoxy propionic acid, a related compound, utilized ESP mapping to gain insights into its charge density distribution and chemical reactivity. nih.gov Such an analysis for this compound would provide a clear visual representation of its reactive sites.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are extensively used to predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of complex spectra.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can provide valuable assistance in assigning experimental spectra. Methods such as the Gauge-Including Atomic Orbital (GIAO) method are commonly employed for this purpose. epstem.net

The predicted ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the phenoxy oxygen would be expected to have a higher chemical shift compared to those further away. Similarly, the carbonyl carbon of the propionate group would exhibit a characteristic downfield shift.

While specific calculated NMR data for this compound is not available, studies on other organic molecules have demonstrated the accuracy of theoretical predictions in reproducing experimental NMR spectra. epstem.net

Vibrational Frequency Calculations for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies can help in the assignment of the often complex bands observed in experimental spectra. These calculations are typically performed using methods like DFT.

For this compound, the calculated IR and Raman spectra would show characteristic peaks corresponding to the vibrations of its functional groups. For example, a strong absorption band in the IR spectrum would be expected for the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹. The spectra would also feature bands corresponding to C-H stretching, C-O stretching, and the vibrations of the aromatic ring.

A study on 2-phenoxy propionic acid reported a detailed analysis of its FT-IR and FT-Raman spectra, aided by DFT calculations. nih.gov This work provides a good reference for what to expect in a similar analysis of this compound.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O Stretch (Ester) | 1730 - 1750 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-O Stretch (Ester) | 1150 - 1250 |

| C-O Stretch (Ether) | 1050 - 1150 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the behavior of this compound at an atomistic level. These simulations can reveal the nature of intermolecular forces at play and how different solvent environments influence the molecule's conformational preferences and interactions.

Intermolecular Interactions:

The structure of this compound, featuring a phenyl ring, an ether linkage, and a propionate ester group, allows for a variety of non-covalent interactions. These include:

Van der Waals Forces: London dispersion forces are significant due to the molecule's size and the presence of the aromatic ring. These forces are the primary drivers for non-specific attractions between molecules.

Dipole-Dipole Interactions: The ester and ether functionalities introduce permanent dipoles, leading to electrostatic interactions that influence the orientation of neighboring molecules.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings align. This type of interaction contributes to the aggregation and ordering of molecules in the condensed phase.

Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the oxygen atoms of the ether and carbonyl groups can act as hydrogen bond acceptors. In the presence of protic solvents or other suitable molecules, these interactions can be significant.

MD simulations on analogous aromatic esters have shown that the interplay of these forces dictates the local structure and dynamics. For instance, studies on similar esters reveal that the balance between dispersive forces from the aromatic ring and polar interactions from the ester group governs the packing and orientational ordering in the liquid state.

Illustrative Intermolecular Interaction Energies:

The following table presents hypothetical interaction energies for a dimer of this compound in a vacuum, calculated using a density functional theory (DFT) approach. These values are illustrative and based on typical energies for similar aromatic esters.

| Interaction Type | Configuration | Estimated Interaction Energy (kcal/mol) |

| π-π Stacking | Parallel-displaced | -2.5 to -4.0 |

| T-shaped | Perpendicular | -1.5 to -2.5 |

| Dipole-Dipole | Head-to-tail | -1.0 to -2.0 |

| Hydrogen Bonding (with water) | Carbonyl Oxygen - Water | -3.0 to -5.0 |

| Ether Oxygen - Water | -2.0 to -3.5 |

Solvent Effects:

The surrounding solvent can profoundly impact the conformational landscape and intermolecular interactions of this compound. MD simulations are particularly well-suited to explore these effects.

Polar Solvents (e.g., water, ethanol): In polar solvents, the solvent molecules will preferentially solvate the polar regions of this compound, namely the ester and ether groups. This can disrupt intermolecular π-π stacking and dipole-dipole interactions between solute molecules. The flexible ethyl propionate chain may adopt a more extended conformation to maximize solvent interactions. Studies on related esters in aqueous environments have shown that intramolecular hydrogen bonding is weakened in favor of interactions with water molecules. researchgate.net

Non-polar Solvents (e.g., hexane, toluene): In non-polar solvents, the non-polar interactions, particularly π-π stacking of the phenyl rings, are expected to be more favorable. The molecule may adopt a more compact conformation to minimize unfavorable interactions with the solvent. The solvent's inability to form strong hydrogen bonds with the ester's oxygen atoms would further promote solute-solute interactions.

The choice of solvent can thus be used to tune the aggregation state and conformational distribution of this compound, which is a critical consideration in applications such as fragrance formulation and materials science.

Reaction Mechanism Elucidation via Transition State Theory and Reaction Path Calculations

The synthesis of this compound typically proceeds via esterification. Computational chemistry, particularly through the application of Transition State Theory and reaction path calculations, can illuminate the detailed mechanism of its formation. Two common synthetic routes are the Fischer esterification of 2-phenoxyethanol (B1175444) with propionic acid and the reaction of 2-phenoxyethanol with propionic anhydride.

Fischer Esterification:

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The generally accepted mechanism involves several key steps that can be modeled computationally. mdpi.combyjus.comlibretexts.org

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of propionic acid by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The hydroxyl group of 2-phenoxyethanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the final ester product, this compound, and regenerate the acid catalyst.

Transition state calculations, often employing DFT methods, can be used to determine the energy barriers associated with each step. The highest energy barrier corresponds to the rate-determining step of the reaction. For Fischer esterification, this is typically the nucleophilic attack or the elimination of water.

Reaction with Propionic Anhydride:

An alternative route involves the reaction of 2-phenoxyethanol with propionic anhydride. libretexts.orglibretexts.orgpsu.edubartleby.com This reaction is often faster and does not produce water as a byproduct, thus avoiding equilibrium limitations. The mechanism, which can be elucidated through computational modeling, generally proceeds as follows:

Nucleophilic Attack: The alcohol (2-phenoxyethanol) attacks one of the carbonyl carbons of the propionic anhydride.

Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination of the Leaving Group: The intermediate collapses, eliminating a propionate anion as the leaving group and forming a protonated ester.

Deprotonation: The propionate anion then acts as a base to deprotonate the ester, yielding this compound and propionic acid.

Illustrative Reaction Energy Profile:

The following table provides a hypothetical energy profile for the acid-catalyzed Fischer esterification of 2-phenoxyethanol with propionic acid, based on DFT calculations for similar esterification reactions. The energies are relative to the reactants.

| Species/State | Relative Energy (kcal/mol) |

| Reactants (2-Phenoxyethanol + Propionic Acid + H+) | 0.0 |

| Protonated Propionic Acid | -5.0 |

| Transition State 1 (Nucleophilic Attack) | +15.0 to +20.0 |

| Tetrahedral Intermediate | +5.0 to +8.0 |

| Transition State 2 (Water Elimination) | +12.0 to +18.0 |

| Products (this compound + H2O + H+) | -3.0 to -5.0 |

These computational approaches not only confirm the plausibility of proposed reaction mechanisms but also provide quantitative data on activation energies and reaction thermodynamics. This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and efficiency of this compound synthesis. Computational studies on the transesterification of propionate esters have highlighted the role of additional solvent molecules in proton relay mechanisms, which can significantly affect the calculated energy barriers. researchgate.net

Applications in Chemical Engineering and Advanced Materials Science Excluding Direct Sensory/clinical Applications

Role as a Chemical Intermediate in Complex Organic Synthesis

In organic synthesis, a chemical intermediate is a molecule that is formed from reactants and reacts further to create the desired product wikipedia.org. 2-Phenoxyethyl propionate (B1217596) serves as a valuable building block in the synthesis of more complex molecules due to the presence of its distinct phenoxyethyl moiety.

2-Phenoxyethyl propionate is supplied by chemical companies as a research chemical and building block for custom synthesis. thegoodscentscompany.com Its structure is particularly suited for introducing the phenoxyethyl group into larger, more complex molecules in the development of fine chemicals and active pharmaceutical ingredients. While specific reaction pathways starting directly from this compound are proprietary or not widely published, the strategic importance of the broader class of phenoxy-propionic acid derivatives is well-established. For instance, related structures are key intermediates in the synthesis of certain herbicides and pharmaceuticals, such as the non-steroidal anti-inflammatory drug Loxoprofen. google.comgoogle.com The availability of this compound as a starting material provides a route for researchers to explore novel derivatives in drug discovery and fine chemical manufacturing. thegoodscentscompany.com

In the context of polymer science, it is crucial to distinguish this compound from structurally similar compounds like 2-Phenoxyethyl acrylate (B77674). The acrylate ester contains a polymerizable double bond, making it a suitable monomer for producing polymers used in UV/EB cured coatings, inks, and adhesives. nih.govarkema.com In contrast, the propionate group in this compound is saturated and not readily polymerizable through common free-radical or condensation mechanisms. Therefore, it does not typically function as a direct precursor or monomer in polymer synthesis. Its role in resin formulations is primarily as a non-reactive additive, such as a plasticizer or flow modifier, which influences the physical properties of the final material.

Solvation Properties and Solvent Applications in Non-Aqueous Systems

The physical and chemical properties of this compound make it suitable for use as a specialty solvent in various non-aqueous systems. As a high-boiling point ester, it can be classified as a semi-polar, aprotic organic solvent. Its solvency is good for many organic substances, including alcohols, while it has very low solubility in water. perflavory.com This profile is advantageous in formulations where water is to be avoided and controlled evaporation is necessary. Other short-chain propionate esters, such as n-Pentyl Propionate and n-Butyl Propionate, are used as conventional solvents in the coatings industry, indicating a functional precedent for this class of compounds. seqens.com

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless clear liquid (est.) | perflavory.com |

| Boiling Point | 262.00 °C @ 760.00 mm Hg | perflavory.com |

| Flash Point | 201.00 °F (93.89 °C) TCC | perflavory.com |

| Vapor Pressure | 0.011000 mmHg @ 25.00 °C (est.) | perflavory.com |

| logP (o/w) | 2.262 (est.) | perflavory.com |

| Solubility | Soluble in alcohol; Water solubility 283.6 mg/L @ 25 °C (est.) | perflavory.com |

Research on Advanced Materials and Composite Formulations

This compound and related esters are explored for their ability to modify and enhance the properties of polymers, leading to their use in advanced material and composite formulations.

There is a significant trend in polymer science toward developing safer and more environmentally friendly plasticizers to replace traditional phthalates. researchgate.net Research into esters of adipic acid has shown promise in creating effective and biodegradable plasticizers for polymers like polyvinyl chloride (PVC). researchgate.net A notable study focused on butyl phenoxyethyl adipate (B1204190), a compound that shares the phenoxyethyl functional group with this compound. This novel plasticizer demonstrated good compatibility with PVC and a significant plasticizing effect, substantially lowering the glass-transition temperature of the polymer composite. nih.gov The effectiveness of butyl phenoxyethyl adipate suggests that the phenoxyethyl moiety is a valuable component in the design of modern plasticizers, indicating a strong potential for this compound in similar applications. nih.gov

| PVC Composite | Glass-Transition Temperature (Tg) | Reference |

|---|---|---|

| Pure PVC (unplasticized) | 132.2 °C | nih.gov |

| PVC with Dioctylphthalate (DOP) | 7.7 °C | nih.gov |

| PVC with Butyl phenoxyethyl adipate | 0 °C | nih.gov |

In formulations for coatings, adhesives, and resins, this compound can be incorporated as a functional additive. Its low volatility, suggested by its high boiling point, makes it an attractive candidate for low-VOC (Volatile Organic Compound) formulations. perflavory.com In this context, it can serve several roles:

Coalescing Agent: In latex paints and coatings, it helps to soften polymer particles, allowing them to fuse into a continuous, durable film as the coating dries.

Plasticizer: It can be added to coatings, adhesives, or resins to increase flexibility, reduce brittleness, and improve impact resistance of the cured material.

Flow and Leveling Agent: Its solvent properties can improve the application characteristics of a coating, helping it to flow out smoothly and eliminate brush or roller marks.

The use of other propionate esters as solvents in coatings supports the suitability of this compound for these applications. seqens.com

Environmental Distribution, Transport, and Ecotoxicological Implications Strictly Excluding Human Safety/clinical Data

Environmental Monitoring and Occurrence in Natural Ecosystems

There is a notable lack of published research on the environmental monitoring of 2-Phenoxyethyl propionate (B1217596). Searches of scientific databases and environmental agency reports did not yield data on the measured concentrations of this compound in natural ecosystems such as soil, water, or air. The substance is reported as not being found in nature, suggesting its presence in the environment would be attributable to anthropogenic sources. thegoodscentscompany.com Its use in consumer products like fragrances and potential inclusion in other formulations could lead to its release into the environment through various waste streams. googleapis.com

Bioaccumulation Potential in Non-Human Organisms

Direct experimental studies on the bioaccumulation of 2-Phenoxyethyl propionate in non-human organisms have not been identified in the reviewed literature. The potential for a chemical to bioaccumulate is often initially estimated using its octanol-water partition coefficient (Log K_ow_). An estimated value (XlogP3-AA) for this compound is 2.30. thegoodscentscompany.com This value suggests a moderate potential for the substance to accumulate in the fatty tissues of organisms. However, without empirical data from laboratory or field studies, its actual bioaccumulation behavior remains uncharacterized.

| Property | Value | Source |

| Estimated Octanol-Water Partition Coefficient (XlogP3-AA) | 2.30 | thegoodscentscompany.com |

Ecotoxicity Studies on Model Organisms

Specific aquatic toxicity data, such as LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values for key model organisms like algae, Daphnia, or fish, were not found in the available literature. General statements in safety assessments for related compounds suggest that they are "not considered harmful to aquatic organisms or to cause long-term adverse effects in the environment," but this does not substitute for specific data on this compound. synerzine.com

Information regarding the toxicity of this compound to terrestrial organisms, including soil microorganisms and plants, is absent from the reviewed scientific literature. No studies detailing its effects on endpoints such as microbial respiration, plant germination, or growth were identified.

Environmental Risk Assessment Methodologies and Exposure Modeling

This compound has been subject to safety and hazard assessments by various bodies, indicating that its environmental risks are considered within established frameworks.

Research Institute for Fragrance Materials (RIFM) : As a fragrance ingredient, this compound has undergone a safety assessment by RIFM. nih.govacs.orgresearchgate.net These assessments typically include an evaluation of environmental endpoints, although the specific models and data used in the assessment for this particular compound are not detailed in the available publications. researchgate.net The RIFM's environmental assessment framework is a key methodology applied to fragrance ingredients. researchgate.net

GreenScreen® for Safer Chemicals : This methodology is used for chemical hazard assessment and includes environmental health endpoints like aquatic toxicity and persistence. womensvoices.org In this system, this compound has been assigned a score of "LT-P1," which stands for "List Translator Possible Benchmark 1." womensvoices.org A Benchmark 1 (BM-1) score indicates a "Chemical of High Concern." womensvoices.org The "Possible" designation suggests that while the chemical is on lists that point to a high level of concern, a full GreenScreen assessment has not been completed. womensvoices.org

| Assessment Framework | Status / Score | Implication | Source |

| RIFM Safety Assessment | Completed | Environmental endpoints have been evaluated. | researchgate.net |

| GreenScreen® List Translator | LT-P1 | Possible Chemical of High Concern. | womensvoices.org |

Endocrine Disruption Screening in Wildlife Models (if applicable to non-human species)

There is an emerging concern regarding the potential for certain chemicals to act as endocrine disruptors in the environment. The European Union has proposed new hazard statements to classify such substances. worldover.io These include:

EUH430 : May cause endocrine disruption in the environment (Category 1)

EUH431 : Suspected of causing endocrine disruption in the environment (Category 2)

While these classifications indicate a regulatory concern, no specific studies were found that have screened or tested this compound for endocrine-disrupting effects in any wildlife models. worldover.io The GreenScreen methodology does include endocrine activity as an endpoint in its hazard assessment, but the specific outcome for this compound is not provided in the available documentation. womensvoices.org

Structure Activity Relationship Sar Studies: Mechanistic Insights and Non Clinical Correlations

Correlation Between Molecular Structure and Chemical Reactivity Profile

The chemical reactivity of 2-Phenoxyethyl propionate (B1217596) is intrinsically linked to its molecular structure, which features a phenoxy group, an ethyl spacer, and a propionate ester functional group. The reactivity of this compound is primarily dictated by the ester and ether linkages, as well as the aromatic ring.

The ester group is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond to yield 2-phenoxyethanol (B1175444) and propionic acid. The rate of this hydrolysis can be influenced by pH and the presence of enzymes. The ether linkage (C-O-C) is generally more stable than the ester linkage but can be cleaved under more drastic conditions. The phenoxy group, with its aromatic ring, can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the ether oxygen deactivates the ring to some extent.

The presence of the ethyl spacer between the phenoxy group and the propionate moiety influences the electronic effects of the aromatic ring on the ester group. This separation means that the electronic influence of the phenyl ring on the ester's reactivity is diminished compared to a more direct conjugation.

General principles of Quantitative Structure-Activity Relationship (QSAR) models suggest that the electronic properties of the aromatic ring and the steric hindrance around the ester group are key determinants of reactivity. For instance, the introduction of electron-withdrawing or electron-donating substituents on the phenyl ring would be expected to alter the electrophilicity of the ester carbonyl carbon, thereby affecting its susceptibility to nucleophilic attack.

A comparative analysis of the reactivity of various aromatic esters indicates that both steric and polar effects play a significant role in their hydrolysis. Aromatic carboxylesters are generally considered more challenging to hydrolyze than their aliphatic counterparts nih.gov.

Table 1: Key Structural Features of 2-Phenoxyethyl propionate and Their Influence on Reactivity

| Structural Feature | Influence on Chemical Reactivity |

| Ester Linkage (-COO-) | Primary site for hydrolysis, leading to degradation. |

| Ether Linkage (-O-) | Generally stable, but can be a site for oxidative cleavage. |

| Phenoxy Group (C6H5O-) | Influences electronic properties and can undergo aromatic substitution. |

| Ethyl Spacer (-CH2CH2-) | Modulates the electronic interaction between the aromatic ring and the ester group. |

Influence of Structural Modifications on Synthetic Yields and Stereoselectivity

The synthesis of this compound and its analogues is typically achieved through esterification of 2-phenoxyethanol with propionic acid or its derivatives, such as propionyl chloride or propionic anhydride. The yield of this reaction is influenced by several structural factors.

The nature of the acyl donor and the alcohol significantly affects the reaction rate and equilibrium. For instance, studies on enzymatic esterification have shown that the chain length of the alcohol can influence the ester yield researchgate.net. While this is a general observation for esterifications, it suggests that modifications to the ethyl spacer in 2-phenoxyethanol could impact the yield of the corresponding propionate ester.

In the context of stereoselectivity, if a chiral center were introduced into the molecule, for example by modifying the ethyl spacer or the propionate moiety, the stereochemical outcome of the synthesis would become a critical factor. For instance, in the preparation of optically active (R)-2-phenoxypropionic acid derivatives, the reaction of a p-substituted phenol (B47542) derivative with an alkyl (S)-2-arylsulfonyloxypropionate proceeds with a specific stereochemistry google.com. This highlights that the choice of starting materials and reaction conditions can be crucial for controlling stereoselectivity in related structures.

Structural modifications to the aromatic ring, such as the introduction of bulky substituents, could sterically hinder the approach of the acyl donor to the hydroxyl group of 2-phenoxyethanol, potentially lowering the reaction yield. Conversely, electronic effects of substituents on the aromatic ring could influence the nucleophilicity of the hydroxyl group, thereby affecting the reaction rate.

Structure-Ecotoxicity Correlations in Non-Human Biological Systems

The ecotoxicity of this compound in non-human biological systems is not extensively documented in publicly available literature. However, insights can be drawn from the ecotoxicity of structurally similar compounds and from general QSAR models for aromatic esters.

For the related compound 2-phenethyl propionate, it has been noted to have low non-target organism exposure and a non-toxic mode of action, making it unlikely to be an ecological risk cornell.edu. While structurally different due to the absence of the ether oxygen, this information provides a starting point for assessing the potential ecotoxicity of this compound.

QSAR models are valuable tools for predicting the aquatic toxicity of esters. These models often use molecular descriptors related to hydrophobicity (log Kow), electronic properties, and molecular size to predict toxicity nih.govresearchgate.net. Aromatic compounds, in general, can be toxic to aquatic life, with effects that can be long-lasting mdpi.com.

The ecotoxicity of aromatic chemicals can be predicted using QSAR models, for instance, in amphibians like the Japanese brown frog (Rana japonica) nih.gov. The toxicity of phenoxyacetic acid derivatives, which share the phenoxy moiety, is influenced by the number and position of substituents on the aromatic ring mdpi.com.

The toxicity of this compound to aquatic organisms would likely be related to its potential to act as a non-polar narcotic, a common mode of action for many industrial chemicals. The presence of the aromatic ring and the ester group are key structural features that would contribute to this mechanism. The ether linkage might also influence its metabolic fate and potential for bioaccumulation.

Table 2: Predicted Ecotoxicity Profile of this compound Based on Structural Analogy and QSAR Principles

| Organism Group | Predicted Ecotoxicity | Key Structural Contributors |

| Aquatic Invertebrates | Potentially low to moderate toxicity. | Aromatic ring, ester functionality. |

| Fish | Potentially low to moderate toxicity. | Hydrophobicity (log Kow), potential for narcosis. |

| Algae | Potential for inhibitory effects on growth. | Aromatic moiety. |

Structure-Biodegradability Relationships and Environmental Persistence

The biodegradability of this compound is a critical factor in determining its environmental persistence. While specific data for this compound is scarce, its structure provides clues to its likely fate in the environment. The presence of both an ester and an ether linkage within the molecule suggests that its biodegradation will likely involve the cleavage of these bonds.

The ester linkage is generally susceptible to hydrolysis by esterase enzymes, which are widespread in microorganisms. This would be a primary pathway for the initial breakdown of the molecule into 2-phenoxyethanol and propionic acid. Both of these breakdown products are generally considered to be more readily biodegradable.

The phenoxy moiety, being an aromatic structure, can be more resistant to degradation. However, many microorganisms possess enzymatic pathways to cleave aromatic rings, particularly after initial modifications such as hydroxylation. The biodegradability of aromatic compounds can be influenced by the presence and nature of substituents on the ring mdpi.com.

General structure-biodegradability relationships suggest that the presence of heteroatoms like oxygen in ether and ester linkages can provide sites for enzymatic attack, potentially leading to faster degradation compared to hydrocarbon structures of similar size nih.gov. However, aromatic structures can increase persistence. Therefore, the environmental persistence of this compound will be a balance between the lability of the ester bond and the recalcitrance of the aromatic ring.

Table 3: Predicted Biodegradation and Environmental Persistence of this compound

| Structural Feature | Influence on Biodegradability | Predicted Environmental Persistence |

| Ester Linkage (-COO-) | Susceptible to enzymatic hydrolysis, promoting degradation. | Likely to be the initial point of breakdown, reducing persistence. |

| Ether Linkage (-O-) | Generally stable but can be cleaved by specific enzymes. | May contribute to persistence if not readily metabolized. |

| Aromatic Ring (C6H5-) | Can be recalcitrant to degradation, potentially increasing persistence. | The ultimate fate depends on the presence of microorganisms capable of aromatic ring cleavage. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Technologies for 2-Phenoxyethyl Propionate (B1217596) and its Analogs

The synthesis of 2-phenoxyethyl propionate and similar esters is moving towards more sustainable and environmentally friendly methods. Green chemistry principles are at the forefront of this evolution, aiming to reduce the environmental footprint of chemical production. premiumbeautynews.com

Enzymatic and Biocatalytic Synthesis: A significant trend is the use of biocatalysts, such as lipases, to synthesize esters. researchgate.net Lipase-catalyzed esterification offers high selectivity and operates under mild conditions, reducing energy consumption and the formation of by-products. researchgate.netcatalysts.com Research is ongoing to discover and engineer more robust and efficient enzymes for industrial-scale production. nih.govchemistryjournals.net The enzymatic synthesis of various cosmetic esters has been demonstrated, suggesting a viable path for the greener production of this compound. researchgate.net

Key Research Areas in Sustainable Synthesis:

Immobilized Enzymes: Developing techniques to immobilize lipases on solid supports to enhance their stability and reusability, thereby lowering production costs. nih.gov

Solvent-Free Systems: Exploring reaction conditions that minimize or eliminate the use of organic solvents, further aligning with green chemistry goals. researchgate.net

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of both the alcohol (2-phenoxyethanol) and the acid (propionic acid) components. premiumbeautynews.com

Table 1: Comparison of Conventional vs. Emerging Synthesis Technologies for Esters

| Feature | Conventional Chemical Synthesis | Enzymatic Synthesis (Biocatalysis) |

| Catalyst | Strong acids (e.g., sulfuric acid) | Lipases and other enzymes |

| Reaction Conditions | High temperature and pressure | Mild temperature and pressure |

| Selectivity | Can be low, leading to by-products | High, resulting in purer products |

| Environmental Impact | Higher energy consumption, potential for hazardous waste | Lower energy consumption, more environmentally benign |

| Feedstock | Often petrochemical-based | Potential for renewable, bio-based feedstocks |

Application of Advanced Analytical Techniques for Trace Level Detection and Metabolite Profiling

The detection and quantification of this compound, particularly at trace levels in complex matrices such as environmental samples and biological tissues, is crucial for safety and environmental monitoring.

Advanced Chromatographic and Spectrometric Methods: Gas chromatography-mass spectrometry (GC-MS) remains a primary tool for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netthermofisher.com Emerging techniques such as two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offer enhanced separation and identification capabilities for complex fragrance mixtures. nih.gov For non-volatile metabolites, liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique. researchgate.net

Metabolite Profiling: Understanding the metabolic fate of this compound is essential for assessing its biological activity and potential for bioaccumulation. In vitro metabolism studies using liver microsomes or hepatocytes can identify potential metabolites. researchgate.net Metabolomics approaches, utilizing high-resolution mass spectrometry, can provide a comprehensive profile of metabolic products in biological systems. nih.govresearchgate.net

Future Analytical Directions:

High-Resolution Mass Spectrometry (HRMS): For unambiguous identification of metabolites and trace-level contaminants.

Solid-Phase Microextraction (SPME): As a solvent-free sample preparation technique for extracting volatile compounds from various matrices. researchgate.net

Direct Analysis in Real Time (DART-MS): For rapid, direct analysis of samples with minimal preparation. nih.gov

Predictive Modeling for Environmental Fate, Transport, and Ecotoxicity

Predictive models are becoming increasingly important for assessing the environmental impact of chemicals, reducing the need for extensive and costly experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are computational tools that predict the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. miragenews.com For esters, QSAR models can estimate properties like biodegradability, bioaccumulation potential, and aquatic toxicity. The development of more accurate and robust QSAR models specific to fragrance ingredients is an active area of research.

Environmental Fate and Transport Models: These models simulate the distribution and persistence of chemicals in different environmental compartments (air, water, soil). By inputting the physicochemical properties of this compound (some of which can be predicted by QSARs), these models can estimate its environmental concentrations and potential for long-range transport.

Emerging Trends in Predictive Modeling: